4-[2,4,5-tris(4-formylphenyl)-3,6-dimethoxyphenyl]benzaldehyde
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Overview
Description
4-[2,4,5-Tris(4-formylphenyl)-3,6-dimethoxyphenyl]benzaldehyde is a complex organic compound known for its unique structure and versatile applications in various scientific fields. This compound features multiple formyl groups attached to a benzaldehyde core, making it a valuable intermediate in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,4,5-tris(4-formylphenyl)-3,6-dimethoxyphenyl]benzaldehyde typically involves the reaction of aromatic aldehydes with specific reagents under controlled conditions. One common method includes the use of aromatic aldehydes and triazine derivatives in the presence of a base to facilitate the formation of the desired product . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2,4,5-Tris(4-formylphenyl)-3,6-dimethoxyphenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-[2,4,5-Tris(4-formylphenyl)-3,6-dimethoxyphenyl]benzaldehyde has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active compounds.
Medicine: Explored for its potential in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-[2,4,5-tris(4-formylphenyl)-3,6-dimethoxyphenyl]benzaldehyde involves its ability to act as a Lewis base, donating electrons to Lewis acids. This property enables it to participate in various catalytic processes and nucleophilic reactions, attacking electrophilic centers such as carbonyl groups .
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrakis(4-formylphenyl)benzene: Similar structure with multiple formyl groups attached to a benzene core.
2,4,6-Tris(4-formylphenyl)-1,3,5-triazine: Contains a triazine ring with formyl groups, used in similar applications.
Tris(4-formylphenyl)amine: Features an amine group with formyl-substituted phenyl rings, used in organic synthesis and material science.
Uniqueness
4-[2,4,5-Tris(4-formylphenyl)-3,6-dimethoxyphenyl]benzaldehyde stands out due to its unique combination of formyl and methoxy groups, providing distinct reactivity and versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C36H26O6 |
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Molecular Weight |
554.6 g/mol |
IUPAC Name |
4-[2,4,5-tris(4-formylphenyl)-3,6-dimethoxyphenyl]benzaldehyde |
InChI |
InChI=1S/C36H26O6/c1-41-35-31(27-11-3-23(19-37)4-12-27)33(29-15-7-25(21-39)8-16-29)36(42-2)34(30-17-9-26(22-40)10-18-30)32(35)28-13-5-24(20-38)6-14-28/h3-22H,1-2H3 |
InChI Key |
DSTWPMZJVUREBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O)OC)C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O |
Origin of Product |
United States |
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